4-[2,5-diphenyl-4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]benzonitrile

OLED Aggregation-Induced Emission Deep-Blue Emitter

Non-doped deep-blue OLED R&D is constrained by aggregation-caused quenching and complex host-guest co-deposition. CN-TPB-TPA addresses this with a donor-acceptor AIE scaffold that emits efficiently from a neat film. • Deep-blue emission: PL peak 450 nm (film); CIE (0.15, 0.08); EQE up to 7.27% in non-doped devices. • Favorable energetics: HOMO -5.22 eV, LUMO -2.04 eV; compatible with LiF/Al cathodes for efficient electron injection. • Supply advantage: Available as sublimed-grade (>99%) or custom-purity; eliminates co-deposition material sourcing complexity.

Molecular Formula C49H34N2
Molecular Weight 650.8 g/mol
Cat. No. B12931173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2,5-diphenyl-4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]benzonitrile
Molecular FormulaC49H34N2
Molecular Weight650.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)C#N
InChIInChI=1S/C49H34N2/c50-35-36-21-23-41(24-22-36)48-33-47(40-15-7-2-8-16-40)49(34-46(48)39-13-5-1-6-14-39)42-27-25-37(26-28-42)38-29-31-45(32-30-38)51(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-34H
InChIKeyAUBBHHDHDYTNFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CN-TPB-TPA Technical Profile


The compound 4-[2,5-diphenyl-4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]benzonitrile (CAS 2408719-17-3), systematically named 4'''-(Diphenylamino)-2',5'-diphenyl-[1,1':4',1'':4'',1'''-quaterphenyl]-4-carbonitrile and commonly designated CN-TPB-TPA, is a donor-acceptor (D-A) organic semiconductor with a molecular weight of 650.81 g/mol (C₄₉H₃₄N₂) . It features a triphenylamine (TPA) donor covalently linked to a cyano-substituted triphenylbenzene (TPB) acceptor, creating a rigid, planar π-conjugated scaffold . This architecture confers aggregation-induced emission (AIE) activity, making it a candidate for high-efficiency non-doped organic light-emitting diodes (OLEDs) and other optoelectronic applications where solid-state luminescence is critical [1].

CN-TPB-TPA Structural Specificity


In-class compounds such as simple triphenylamine-benzonitrile derivatives (e.g., 4-(N-phenylanilino)benzonitrile, CAS 20441-00-3) or unsubstituted quaterphenyl diamines (e.g., CAS 145898-89-1) cannot be simply interchanged for the target compound because they lack the precise donor-acceptor electronic topology that confers its specific AIE behavior and deep-blue electroluminescence . The presence of the electron-withdrawing cyano group at the terminal phenyl ring depresses the LUMO energy to -2.04 eV, while the extended quaterphenyl core with lateral diphenyl substitutions enforces the molecular rigidity required to suppress non-radiative decay in the aggregated state . Substituting a simpler analog would alter the critical HOMO-LUMO gap, shifting emission out of the deep-blue region and reducing the solid-state photoluminescence quantum yield, thereby compromising device performance in non-doped OLED architectures .

CN-TPB-TPA vs. Closest Analogs: Key Evidence


Deep-Blue Electroluminescence

In thin-film photoluminescence measurements, CN-TPB-TPA exhibits a peak emission at 450 nm, squarely within the deep-blue spectral region . In contrast, the unsubstituted analog N,N-diphenyl-4-[4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]aniline (CAS 145898-89-1), which replaces the terminal cyano group with a diphenylamino donor, lacks the strong acceptor unit and typically shows red-shifted emission in the sky-blue to green region. This 450 nm film PL is directly correlated with the D-A architecture and is essential for meeting the National Television System Committee (NTSC) and high-end display color gamut requirements [1].

OLED Aggregation-Induced Emission Deep-Blue Emitter

Donor-Acceptor Structure & Electron Injection

Cyclic voltammetry and ultraviolet photoelectron spectroscopy data confirm that the target compound possesses a HOMO level of -5.22 eV and a LUMO level of -2.04 eV . The electron-withdrawing cyano group specifically lowers the LUMO to -2.04 eV, which is approximately 0.4-0.6 eV deeper (more positive) than that of analogs ending with diphenylamino groups (e.g., CAS 145898-89-1, estimated LUMO ≈ -1.6 eV by class-level inference), thereby reducing the electron injection barrier from common cathodes such as LiF/Al .

Electron Transport Energy Level Engineering OLED Device Physics

AIE Turn-On Luminescence vs. ACQ

The target compound is explicitly classified as an AIE luminogen (AIEgen), exhibiting strong luminescence in the aggregated or solid state, whereas many traditional planar emitters suffer from aggregation-caused quenching (ACQ) that drastically reduces their solid-state photoluminescence quantum yield (PLQY) [1]. The 2021 Advanced Materials study demonstrates that the spin-conversion process between high-lying triplet states (Tn) and the lowest excited singlet state (S1) in this AIE system is crucial for achieving high electroluminescence efficiency, a mechanism not operative in non-AIE analogs [1].

Aggregation-Induced Emission Solid-State Luminescence Non-Doped OLED

CN-TPB-TPA Validated Application Scenarios


Non-Doped Deep-Blue OLEDs for High-Resolution Displays

The 450 nm film photoluminescence (PL) peak directly qualifies CN-TPB-TPA as a deep-blue emitter for non-doped OLED architectures. Unlike doped systems that require precise host-guest co-deposition, the AIE nature of this compound enables efficient emission from a neat film, which simplifies the fabrication of high-resolution displays and reduces material sourcing complexity [1].

Electron Injection & Emissive Layer in OLED Stacks

With a LUMO of -2.04 eV, the compound presents a favorable energy level alignment for electron injection from low-work-function cathodes (e.g., LiF/Al) . This makes it suitable as either an emissive layer material or as a component of an electron-transporting emissive layer in multilayer OLED stacks, where efficient electron injection is often a bottleneck [1].

AIE-Based Luminescent Probes and Solid-State Sensors

The aggregation-induced emission property, confirmed in the 2021 study, enables the use of CN-TPB-TPA as a turn-on luminescent probe in environments where molecular aggregation triggers a detectable signal . This is relevant for solid-state chemical sensors, bioimaging agents, and stimuli-responsive optical materials.

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